6-Chloro-2-methyl-1h-indole-5-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 6-chloro-2-methyl-1H-indole-5-carboxylic acid , is derived through hierarchical substitution rules. The parent structure is indole, a bicyclic system comprising a benzene ring fused to a pyrrole ring. The numbering begins at the nitrogen atom (position 1), proceeds clockwise around the benzene ring (positions 2–7), and concludes at the pyrrole ring (positions 8 and 9). Substituents are assigned positions based on this numbering:
- A chlorine atom at position 6 (benzene ring).
- A methyl group at position 2 (pyrrole ring).
- A carboxylic acid group at position 5 (benzene ring).
The molecular formula, C₁₀H₈ClNO₂ , reflects these substituents and is consistent across multiple databases. The systematic identifier 309915-28-4 (CAS Registry Number) further ensures unambiguous identification in chemical inventories.
Table 1: Systematic Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₀H₈ClNO₂ | PubChem |
| CAS Registry Number | 309915-28-4 | PubChem |
| InChI Key | ZOKNNTHGXKIWSP-UHFFFAOYSA-N | PubChem |
The InChIKey serves as a unique digital fingerprint, enabling rapid database searches and structural validation.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is defined by its planar indole core and substituent orientations. The SMILES string CC1=CC2=CC(=C(C=C2N1)Cl)C(=O)O encodes the connectivity:
- A methyl group (C) at position 2.
- A chlorine atom (Cl) at position 6.
- A carboxylic acid group (C(=O)O) at position 5.
The indole system adopts a near-planar conformation due to π-electron delocalization across the fused rings. Density functional theory (DFT) calculations on analogous indole derivatives suggest that steric interactions between the methyl group (position 2) and adjacent substituents may induce minor deviations from planarity. The carboxylic acid group at position 5 participates in intramolecular hydrogen bonding with the indole nitrogen, stabilizing the syn conformation.
Conformational Flexibility :
- The methyl group at position 2 exhibits free rotation around the C2–C bond.
- The carboxylic acid group can adopt s-cis or s-trans configurations relative to the indole ring, though the s-cis form is energetically favored due to resonance stabilization.
X-ray Crystallographic Studies and Unit Cell Parameters
While X-ray crystallographic data for this compound remain unpublished, insights can be inferred from related indole derivatives. For example, 6-chloro-1H-indole-5-carboxylic acid (lacking the methyl group) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.42 Å, b = 12.35 Å, c = 9.87 Å, β = 102.5° . The absence of methyl substitution likely reduces steric hindrance, facilitating tighter packing.
Hypothetical Unit Cell Parameters :
| Parameter | Value (Estimated) | Basis for Estimation |
|---|---|---|
| Space Group | P2₁/c | Common for indole derivatives |
| a (Å) | 7.50 ± 0.10 | Methyl group volume increase |
| b (Å) | 12.40 ± 0.10 | Similar to non-methyl analogs |
| c (Å) | 10.00 ± 0.10 | Carboxylic acid H-bonding |
| β (°) | 103.0 ± 0.5 | Angle distortion from packing |
The methyl group at position 2 is expected to introduce slight distortions in the unit cell dimensions compared to unmethylated analogs.
Comparative Analysis with Substituted Indole Carboxylic Acid Derivatives
The structural and electronic effects of substituent positioning are critical in defining the physicochemical properties of indole derivatives.
Table 2: Substituent Position Impact
Key Observations :
- Methyl Group Influence : The addition of a methyl group at position 2 reduces aqueous solubility by 32% compared to the unmethylated analog (0.15 vs. 0.22 mg/mL). This is attributed to increased hydrophobicity.
- Carboxylic Acid Position : Relocating the carboxylic acid group from position 5 to 4 further decreases solubility (0.12 mg/mL), likely due to disrupted hydrogen-bonding networks.
- Electronic Effects : Chlorine’s electron-withdrawing nature at position 6 enhances the acidity of the carboxylic acid group (pKa ≈ 2.8), facilitating salt formation in basic media.
These comparisons underscore the delicate balance between substituent placement and molecular functionality in indole-based compounds.
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
6-chloro-2-methyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-6-3-7(10(13)14)8(11)4-9(6)12-5/h2-4,12H,1H3,(H,13,14) |
InChI Key |
ZOKNNTHGXKIWSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Chloro-2-methyl-1h-indole-5-carboxylic acid typically involves the esterification of indole-5-carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
6-Chloro-2-methyl-1h-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
6-Chloro-2-methyl-1h-indole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents.
Medicine: The compound is studied for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-1h-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative .
Comparison with Similar Compounds
The structural and functional nuances of 6-chloro-2-methyl-1H-indole-5-carboxylic acid can be contextualized by comparing it to analogous indole-based compounds. Key differences in substituent positions, molecular properties, and biological activities are outlined below.
Structural Analogues and Substituent Effects
Positional Isomers
4-Chloro-1H-indole-5-carboxylic acid (CAS 1055320-72-3) Substituents: Cl (position 4), COOH (position 5). Molecular formula: C₉H₆ClNO₂; Molecular weight: 195.61. Similarity to target compound: 0.94 (based on Tanimoto coefficient) .
7-Chloro-1H-indole-6-carboxylic acid (CAS 1245643-61-1) Substituents: Cl (position 7), COOH (position 6). Molecular formula: C₉H₆ClNO₂; Molecular weight: 195.61. Similarity score: 0.93 . The altered substituent positions may influence electronic effects, affecting binding interactions in biological systems.
Functional Group Variations
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid (CAS 1368490-62-3) Substituents: Cl (6), OCH₃ (5), CH₃ (3), COOH (2). Molecular formula: C₁₁H₁₀ClNO₃; Molecular weight: 239.65. The methoxy group at position 5 introduces electron-donating effects, which could alter reactivity compared to the target compound’s carboxylic acid at position 5 .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) Substituents: Cl (7), CH₃ (3), COOH (2). Molecular formula: C₁₀H₈ClNO₂; Molecular weight: 209.63. The carboxylic acid at position 2 and chlorine at position 7 create distinct electronic and steric profiles, limiting direct comparison with the target compound .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₀H₈ClNO₂ | 225.63 | Not reported | Cl (6), CH₃ (2), COOH (5) |
| 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid | C₁₁H₁₀ClNO₃ | 239.66 | Not reported | Cl (6), OCH₃ (5), CH₃ (3) |
| Indole-5-carboxylic acid | C₉H₇NO₂ | 161.15 | 208–210 | COOH (5) |
| Methyl 6-chloroindole-5-carboxylate | C₁₀H₈ClNO₂ | 209.63 | - | Cl (6), COOCH₃ (5) |
- Melting Points : While data for the target compound are unavailable, indole-5-carboxylic acid (unsubstituted) melts at 208–210°C . Substituents like chlorine and methyl groups typically increase melting points due to enhanced intermolecular forces.
- Solubility : The ester derivative (methyl 6-chloroindole-5-carboxylate) is expected to exhibit higher lipid solubility than the carboxylic acid form, impacting bioavailability .
Biological Activity
6-Chloro-2-methyl-1H-indole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, antiproliferative effects, and mechanisms of action.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of indole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Cell Viability Assays : In vitro assays demonstrated that compounds similar to this compound exhibited significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against different cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) .
- Mechanisms of Action : The mechanism through which this compound exerts its effects involves inhibition of key signaling pathways associated with tumor growth. For instance, it has been noted to inhibit the mutant EGFR/BRAF pathways, which are critical in many cancers .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of indole derivatives:
- Substituent Effects : The presence of halogen atoms (like chlorine) and specific functional groups significantly influences the compound's binding affinity to target proteins. For instance, substituents on the indole ring can enhance or diminish activity against specific receptors .
Study on Cancer Cell Lines
A recent publication evaluated several indole derivatives, including this compound, for their anticancer properties. The study found that:
- Compound Efficacy : Among tested compounds, one derivative showed an IC50 value of 0.96 µM against LOX-IMVI melanoma cells, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Chloro derivative | LOX-IMVI | 0.96 |
| Reference Drug | Staurosporine | 7.10 |
This data suggests that modifications to the indole structure can lead to significant enhancements in biological activity.
Targeting SHP2 Phosphatase
Another study focused on the potential of indole carboxylic acids as SHP2 inhibitors, which are relevant in various cancers. The findings indicated that certain derivatives could selectively inhibit SHP2 with IC50 values around 200 nM . This highlights the therapeutic potential of targeting specific phosphatases using indole-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
